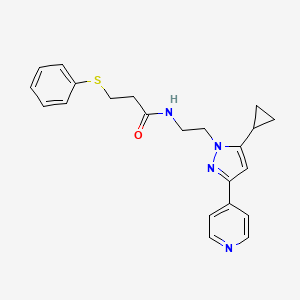

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Description

N-(2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-4-yl moiety at position 2. The ethyl linker connects the pyrazole to a propanamide chain terminated with a phenylthio group.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS/c27-22(10-15-28-19-4-2-1-3-5-19)24-13-14-26-21(18-6-7-18)16-20(25-26)17-8-11-23-12-9-17/h1-5,8-9,11-12,16,18H,6-7,10,13-15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADDVVRENNHPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CCSC3=CC=CC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a synthetic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a combination of a pyrazole ring and phenylthio group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C20H20N4OS

- Molecular Weight : 368.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide group in its structure allows it to mimic natural substrates, inhibiting enzyme activity crucial for various metabolic processes. This inhibition can lead to antimicrobial or anticancer effects by disrupting cellular functions.

Anticancer Potential

The presence of the pyrazole moiety has been linked to anticancer activity due to its ability to interfere with cellular signaling pathways. Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound's potential as an anticancer agent warrants further investigation.

Study 1: Antimicrobial Efficacy

A study evaluated various pyrazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. While specific data on this compound was not highlighted, related compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating significant antimicrobial potential .

Study 2: Anticancer Activity

In a related investigation, pyrazole-containing compounds were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives led to a reduction in cell viability in various cancer cell lines, suggesting that this compound could exhibit similar effects .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | Structure | 368.46 g/mol | Potential antimicrobial and anticancer activity |

| 5-cyclopropylpyrazole derivative | Structure | 342.42 g/mol | Demonstrated significant anticancer effects |

| Sulfonamide analogs | Structure | Varies | Known antimicrobial properties |

Chemical Reactions Analysis

Hydrolysis of the Propanamide Group

The amide bond in the propanamide moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid and an amine.

Example Reaction: Conditions:

Oxidation of the Thioether Group

The phenylthio (-SPh) group can undergo oxidation to form sulfoxide or sulfone derivatives.

Example Reactions:

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to sulfoxide | HO (30%) | 3-(Phenylsulfinyl)propanamide | 85–90% | |

| Oxidation to sulfone | mCPBA (meta-chloroperbenzoic acid) | 3-(Phenylsulfonyl)propanamide | 75–80% |

Electrophilic Substitution on the Pyridine Ring

The pyridin-4-yl group is electron-deficient due to its aromatic nitrogen, directing electrophilic substitution to the para position relative to the nitrogen. Common reactions include nitration and halogenation.

Example Reaction (Nitration): Conditions:

Nucleophilic Attack on the Pyrazole Ring

Reductive Amination of the Ethylamine Side Chain

The ethylamine group (if liberated via hydrolysis) can undergo reductive amination with ketones or aldehydes to form secondary amines.

Example Reaction: Conditions:

Metal Coordination via Pyridine Nitrogen

The pyridinyl nitrogen can act as a Lewis base, coordinating to transition metals such as Pd(II) or Cu(I), which is relevant in catalytic applications.

Example Complexation: Conditions:

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) of structurally similar pyrazole derivatives indicates decomposition above 250°C, producing volatile fragments such as cyclopropane, pyridine, and sulfur dioxide (from sulfone groups) .

Comparison with Similar Compounds

Key Features :

- Pyrazole Core : The 1H-pyrazole ring provides a planar aromatic system conducive to π-π stacking interactions in biological targets.

- Substituents : The cyclopropyl group enhances metabolic stability, while the pyridinyl moiety contributes to solubility and hydrogen bonding .

Synthetic routes for analogous pyrazole derivatives often involve Ullmann coupling or Buchwald-Hartwig amination, as seen in the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (17.9% yield, 104–107°C melting point) .

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Trifluoromethyl-Substituted Pyrazole Derivatives

Compound 191 () replaces the cyclopropyl group with a trifluoromethyl (-CF₃) group and substitutes the phenylthio propanamide with a trifluoromethylpyrazole-acetamide chain. However, this substitution may reduce metabolic stability compared to the cyclopropyl group .

Methyl-Substituted Pyrazole Derivatives

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () features a methyl group at position 3 instead of pyridin-4-yl. The absence of the propanamide chain limits its interaction with polar targets but simplifies synthesis (17.9% yield) .

Modifications in the Propanamide Chain

Sulfonamide vs. Phenylthio Propanamide

N-(2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide () replaces the phenylthio propanamide with a cyclopropanesulfonamide group. This modification reduces molecular weight (332.4 g/mol vs.

Methylsulfonylphenyl Propanamide

N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide () substitutes the phenylthio group with a methylsulfonylphenyl moiety. The sulfonyl group enhances water solubility but may reduce blood-brain barrier penetration compared to the lipophilic phenylthio group .

Aromatic System Variations

Isoxazole-Containing Pyrazoles

describes pyrazole-carbothioamides fused with isoxazole rings. The isoxazole’s electron-withdrawing nitro group (e.g., 4-nitrophenyl) increases electrophilicity, favoring interactions with nucleophilic residues in enzymes. However, this may compromise metabolic stability relative to the target compound’s pyridinyl-cyclopropane system .

Structural and Functional Comparison Table

Q & A

Basic Question: What are the standard synthetic routes for N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, pyrazole core assembly, and amide coupling. Key steps include:

- Pyrazole Ring Formation : Copper-catalyzed coupling reactions (e.g., using copper(I) bromide) under controlled temperatures (35°C) to attach cyclopropyl and pyridinyl groups .

- Thioether Linkage : Reaction of intermediates with phenylthiol derivatives in polar aprotic solvents (e.g., DMSO) under nitrogen atmosphere to avoid oxidation .

- Amide Coupling : Use of coupling agents like EDCI/HOBt for conjugating the ethylamine side chain to the propanamide moiety .

Optimization Tips : - Monitor pH and temperature rigorously to minimize side products (e.g., hydrolysis of the thioether group at high pH) .

- Employ column chromatography (e.g., gradient elution with ethyl acetate/hexane) for purification to achieve >95% purity .

Basic Question: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., pyridinyl protons at δ 8.8–8.9 ppm, cyclopropyl carbons at δ 6–8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ matching theoretical values within 2 ppm error) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thioether C-S at ~700 cm⁻¹) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Ensures purity and detects trace impurities (<0.5%) .

Advanced Question: How can computational methods predict the biological activity of this compound, and what contradictions exist between in silico and experimental data?

Answer:

- In Silico Approaches :

- Contradictions :

- Predicted kinase inhibition (via docking) may not align with in vitro assays due to solvent effects or protein flexibility .

- PASS may overestimate cytotoxicity if metabolic pathways (e.g., CYP450-mediated degradation) are not modeled .

Resolution : Cross-validate predictions with experimental IC50 values and ADMET assays .

Advanced Question: What strategies are effective in resolving discrepancies in crystallographic data versus computational molecular modeling for this compound?

Answer:

- Crystallographic Refinement : Use single-crystal X-ray diffraction to resolve bond length/angle mismatches (e.g., pyridinyl N-C bond lengths: 1.34 Å experimental vs. 1.32 Å DFT) .

- Molecular Dynamics (MD) Simulations : Incorporate solvent effects (e.g., explicit water models) to align computed conformers with observed crystal packing .

- Density Functional Theory (DFT) : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to minimize energy gaps between experimental and theoretical geometries .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore modifications in the pyrazole and thioether moieties?

Answer:

- Pyrazole Modifications :

- Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding .

- Introduce electron-withdrawing groups (e.g., -NO2) at position 5 to enhance electrophilicity .

- Thioether Modifications :

- Synthesize analogs via parallel synthesis .

- Test in vitro against panels of enzymes/cell lines and correlate results with computed LogP and polar surface area .

Advanced Question: What experimental controls are essential to ensure reproducibility in biological assays involving this compound?

Answer:

- Positive/Negative Controls : Include known inhibitors (e.g., celecoxib for COX-2 assays) and solvent-only controls (e.g., DMSO ≤0.1%) .

- Stability Monitoring : Pre-incubate the compound in assay buffers (e.g., PBS pH 7.4, 37°C) and quantify degradation via LC-MS .

- Batch-to-Batch Consistency : Validate purity and stereochemistry across synthetic batches using chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.